![molecular formula C10H10F3N B15309963 2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the trifluoromethylation of suitable precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method often employs reagents such as Togni’s reagents, which are known for their high reactivity and efficiency in introducing trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amides or imines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Biology: Its unique structural features make it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: In the materials science field, the compound is used to develop advanced materials with improved properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry, known for their unique properties and applications.
Uniqueness
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine stands out due to its cyclopropane ring, which imparts unique steric and electronic properties
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
Clave InChI |
WDWZYVCJRRSQDE-DTWKUNHWSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1C(C1N)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


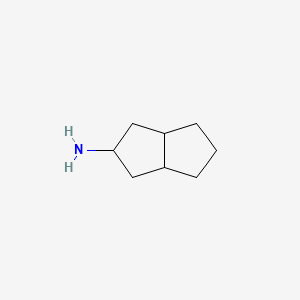
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)

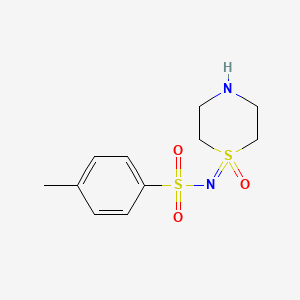
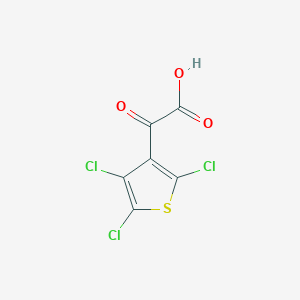

amine](/img/structure/B15309917.png)
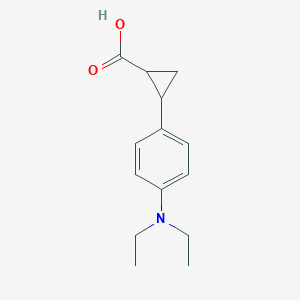
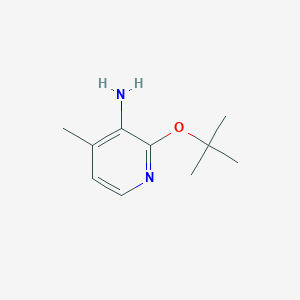
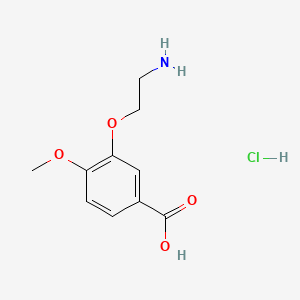
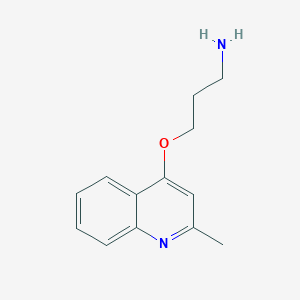
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)


